Cas no 1594839-67-4 (3-{(1-iodo-2-methylpropan-2-yl)oxymethyl}oxolane)

3-{(1-Iodo-2-methylpropan-2-yl)oxymethyl}oxolane is a specialized organic compound featuring a tetrahydrofuran (oxolane) core functionalized with an iodo-substituted tertiary ether moiety. This structure imparts reactivity suitable for applications in synthetic organic chemistry, particularly as an alkylating or coupling reagent in nucleophilic substitution reactions. The presence of the iodine atom enhances its utility in cross-coupling reactions, while the steric hindrance from the 2-methylpropan-2-yl group may influence selectivity in synthetic pathways. Its oxolane backbone contributes to solubility in common organic solvents, facilitating handling in laboratory settings. The compound is of interest in pharmaceutical and materials science research for constructing complex molecular architectures.
3-{(1-iodo-2-methylpropan-2-yl)oxymethyl}oxolane structure
1594839-67-4 structure
Product name:3-{(1-iodo-2-methylpropan-2-yl)oxymethyl}oxolane
CAS No:1594839-67-4
MF:C9H17IO2
MW:284.134555578232
CID:6185691
PubChem ID:114773802

3-{(1-iodo-2-methylpropan-2-yl)oxymethyl}oxolane Chemical and Physical Properties

Names and Identifiers

    • 3-{(1-iodo-2-methylpropan-2-yl)oxymethyl}oxolane
    • EN300-1133119
    • 3-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}oxolane
    • 1594839-67-4
    • Inchi: 1S/C9H17IO2/c1-9(2,7-10)12-6-8-3-4-11-5-8/h8H,3-7H2,1-2H3
    • InChI Key: HQENOHRRAZZKND-UHFFFAOYSA-N
    • SMILES: ICC(C)(C)OCC1COCC1

Computed Properties

  • Exact Mass: 284.02733g/mol
  • Monoisotopic Mass: 284.02733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 18.5Ų

3-{(1-iodo-2-methylpropan-2-yl)oxymethyl}oxolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1133119-0.05g
3-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}oxolane
1594839-67-4 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1133119-2.5g
3-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}oxolane
1594839-67-4 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1133119-0.5g
3-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}oxolane
1594839-67-4 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1133119-1.0g
3-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}oxolane
1594839-67-4
1g
$1371.0 2023-06-09
Enamine
EN300-1133119-1g
3-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}oxolane
1594839-67-4 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1133119-0.1g
3-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}oxolane
1594839-67-4 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1133119-10.0g
3-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}oxolane
1594839-67-4
10g
$5897.0 2023-06-09
Enamine
EN300-1133119-5.0g
3-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}oxolane
1594839-67-4
5g
$3977.0 2023-06-09
Enamine
EN300-1133119-0.25g
3-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}oxolane
1594839-67-4 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1133119-5g
3-{[(1-iodo-2-methylpropan-2-yl)oxy]methyl}oxolane
1594839-67-4 95%
5g
$3065.0 2023-10-26

Additional information on 3-{(1-iodo-2-methylpropan-2-yl)oxymethyl}oxolane

3-{(1-Iodo-2-Methylpropan-2-Yl)Oxymethyl}Oxolane: A Comprehensive Overview

3-{(1-Iodo-2-Methylpropan-2-Yl)Oxymethyl}Oxolane (CAS No. 1594839-67-4) is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its oxolane (tetrahydrofuran) ring structure, has garnered attention due to its versatile functional groups and structural properties. The presence of the iodo group and the oxymethyl substituent makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules with tailored functionalities.

Recent studies have highlighted the role of 3-{(1-Iodo-2-Methylpropan-2-Yl)Oxymethyl}Oxolane in the synthesis of bioactive compounds. Its ability to undergo nucleophilic substitution reactions, facilitated by the iodo group, has been exploited in the construction of diverse pharmacophores. For instance, researchers have utilized this compound as a key intermediate in the synthesis of antiviral agents, where its structural flexibility allows for the incorporation of multiple bioactive moieties.

The oxolane ring in 3-{(1-Iodo-2-Methylpropan-2-Yl)Oxymethyl}Oxolane contributes to its stability and reactivity. This cyclic ether structure is known for its ability to participate in various ring-opening reactions, making it a valuable component in polymer chemistry and material science. Recent advancements have demonstrated its application in the synthesis of biodegradable polymers, where its ether linkages provide both mechanical strength and controlled degradation profiles.

In addition to its synthetic applications, 3-{(1-Iodo-2-Methylpropan-2-Yl)Oxymethyl}Oxolane has shown promise in catalytic processes. Its ability to act as a ligand or catalyst support has been explored in asymmetric catalysis, where it facilitates enantioselective reactions. This property is particularly advantageous in the pharmaceutical industry, where the demand for chiral compounds is high.

The synthesis of 3-{(1-Iodo-2-Methylpropan-2-Yl)Oxymethyl}Oxolane involves a multi-step process that typically begins with the preparation of the iodo derivative. Recent optimizations have focused on improving the yield and purity of this compound through novel reaction conditions and catalysts. These advancements have made it more accessible for large-scale production and industrial applications.

From a structural perspective, 3-{(1-Iodo-2-Methylpropan-2-Yl)Oxymethyl}Oxolane exhibits a unique balance between rigidity and flexibility. The oxymethyl group provides a point of attachment for other functional groups, enabling further chemical modifications. This feature has been exploited in the development of drug delivery systems, where it serves as a carrier for bioactive agents.

Looking ahead, 3-{(1-Iodo-2-Methylpropan-2-Yl)Oxymethyl}Oxolane holds potential in emerging fields such as nanotechnology and green chemistry. Its ability to form self-assembled structures under specific conditions makes it a candidate for nanostructured materials with applications in drug delivery and sensing technologies.

In conclusion, 3-{(1-Iodo-2-Methylpropan-2-Yl)Oxymethyl}Oxolane (CAS No. 1594839-67-4) is a versatile compound with a wide range of applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, catalysis, and materials science. As research continues to uncover new possibilities for this compound, its role in advancing modern chemistry is expected to grow significantly.

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